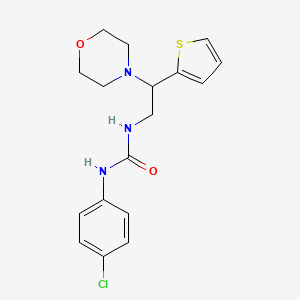
1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a chlorophenyl group, a morpholino group, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the intermediate: Reacting 4-chloroaniline with an appropriate thiophene derivative under suitable conditions to form an intermediate.
Urea formation: Reacting the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Morpholino group introduction: Introducing the morpholino group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group would yield substituted derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea would depend on its specific biological target. Generally, such compounds may act by:
Binding to enzymes: Inhibiting their activity by occupying the active site.
Modulating receptors: Altering the signaling pathways by binding to receptor sites.
Interacting with DNA/RNA: Affecting gene expression or protein synthesis.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-piperidino-2-(thiophen-2-yl)ethyl)urea
- 1-(4-Chlorophenyl)-3-(2-morpholino-2-(furan-2-yl)ethyl)urea
Uniqueness
1-(4-Chlorophenyl)-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is unique due to the specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-13-3-5-14(6-4-13)20-17(22)19-12-15(16-2-1-11-24-16)21-7-9-23-10-8-21/h1-6,11,15H,7-10,12H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMTXMFNNMQNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2604957.png)
![N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2604958.png)
![1-(2,4-dimethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea](/img/structure/B2604960.png)
![4-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2604962.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2604964.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2604968.png)


![4-Chloro-2-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2604975.png)


